6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL
Description
6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is a complex organic compound with the molecular formula C17H22N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
6-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-15(11-19-8-4-3-5-9-19)17(20)14-10-13(21-2)6-7-16(14)18-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIQWIVLBVTWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL typically involves multiple steps. One common method includes the condensation of 6-methoxy-2-methylquinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and quinolinone derivatives, which can have different pharmacological properties .
Scientific Research Applications
6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL involves its interaction with specific molecular targets in the body. It is believed to modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling. The compound may act as an inhibitor or activator of certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylquinoline: A precursor in the synthesis of the target compound.
Piperidine: A common structural motif in many biologically active compounds.
Quinolinone derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidinylmethyl substituents contribute to its potential as a versatile compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
